Aurora B Kinase Inhibition: 8-Chloro Derivative Demonstrates Sub-100 nM Cellular Potency
The 8-chloro-5,7-dimethylimidazo[1,2-c]pyrimidine derivative BDBM50381997 inhibits Aurora B kinase in human HCT116 colorectal carcinoma cells with an EC50 of 83 nM, as measured by suppression of histone H3 phosphorylation [1]. In contrast, structurally related 5,7-dimethylimidazo[1,2-c]pyrimidine analogs lacking the 8-chloro substituent show primary activity against PI3Kδ with IC50 values of 374 nM in cellular phosphorylation assays and 2.7 nM in biochemical binding assays, indicating a distinct target preference [2]. The presence of the 8-chloro group on this scaffold correlates with Aurora B/CHK1 pathway engagement rather than PI3Kδ signaling.
| Evidence Dimension | Cellular kinase inhibition potency |
|---|---|
| Target Compound Data | EC50 = 83 nM (Aurora B) |
| Comparator Or Baseline | 5,7-dimethylimidazo[1,2-c]pyrimidine analog: IC50 = 374 nM (PI3Kδ cellular), IC50 = 2.7 nM (PI3Kδ biochemical) |
| Quantified Difference | Target profile shift from Aurora B/CHK1 to PI3Kδ pathway |
| Conditions | Human HCT116 cells, 1 hr incubation, histone H3 phosphorylation assay |
Why This Matters
This target-specific potency profile enables researchers to select the appropriate imidazopyrimidine scaffold based on the intended kinase target, avoiding wasted resources on compounds with mismatched selectivity.
- [1] BindingDB. BDBM50381997 (CHEMBL2022379): Aurora B kinase inhibition EC50 = 83 nM in HCT116 cells. View Source
- [2] BindingDB. BDBM50394897 (CHEMBL2165498): PI3Kδ inhibition IC50 = 374 nM (cellular) and 2.7 nM (biochemical) for 5,7-dimethylimidazo[1,2-c]pyrimidine analog. View Source
